molecular formula C21H27NO5S B4535480 ethyl 2-acetyl-4-(5,6-diethoxy-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butenoate

ethyl 2-acetyl-4-(5,6-diethoxy-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butenoate

Cat. No.: B4535480
M. Wt: 405.5 g/mol
InChI Key: HGCWNMWVPWSWCL-GCWDDWDASA-N
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Description

Ethyl 2-acetyl-4-(5,6-diethoxy-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butenoate is an organic compound with a complex molecular structure. It's known for its unique properties and versatility in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-4-(5,6-diethoxy-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butenoate typically involves multi-step organic reactions. Here’s a concise outline of a potential synthetic route:

  • Formation of Benzothiazole Core: Starting with 2-aminothiophenol and ethyl acetoacetate to form the benzothiazole ring under acidic conditions.

  • Condensation: Finally, the conjugation of the benzothiazole derivative with ethyl acetylacetate in the presence of base catalysts.

Industrial Production Methods

For industrial-scale production, more efficient processes might be employed, such as continuous-flow synthesis, optimizing yields and minimizing reaction times. These methods often involve specialized equipment and conditions to maintain consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4-(5,6-diethoxy-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butenoate undergoes various reactions:

  • Oxidation: In the presence of strong oxidizing agents, it forms corresponding oxidized products.

  • Reduction: Reductive conditions can yield hydrogenated derivatives.

  • Substitution: Depending on the conditions, various substituents can be introduced.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromic acid.

  • Reduction: Sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenating agents or other electrophiles.

Major Products Formed

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and alkanes.

  • Substitution Products: Variously substituted benzothiazole derivatives.

Scientific Research Applications

Ethyl 2-acetyl-4-(5,6-diethoxy-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butenoate finds applications across numerous scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Potential use as a biochemical probe due to its structural complexity.

  • Medicine: Investigated for potential pharmacological activities.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interaction with specific molecular targets. In biological systems, it might interact with enzymes or receptors, altering their activity and leading to observable physiological effects. The detailed mechanisms depend on the exact biological context in which the compound is applied.

Comparison with Similar Compounds

Ethyl 2-acetyl-4-(5,6-diethoxy-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butenoate is unique due to its specific structure and functional groups. Comparable compounds might include:

  • Ethyl 2-acetyl-4-(5,6-dimethoxybenzothiazol-2(3H)-ylidene)-2-butenoate: A similar compound lacking ethyl groups.

  • 2-Acetyl-4-(benzothiazol-2-ylidene)-2-butenoate: Simplified structure without diethoxy and ethyl modifications.

Each of these variations brings slight differences in reactivity and applications, illustrating the tailored properties of this compound.

Properties

IUPAC Name

ethyl (Z,4Z)-2-acetyl-4-(5,6-diethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-6-22-16-12-17(25-7-2)18(26-8-3)13-19(16)28-20(22)11-10-15(14(5)23)21(24)27-9-4/h10-13H,6-9H2,1-5H3/b15-10-,20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCWNMWVPWSWCL-GCWDDWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2SC1=CC=C(C(=O)C)C(=O)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC(=C(C=C2S/C1=C\C=C(\C(=O)C)/C(=O)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-acetyl-4-(5,6-diethoxy-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butenoate
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ethyl 2-acetyl-4-(5,6-diethoxy-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butenoate
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ethyl 2-acetyl-4-(5,6-diethoxy-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butenoate
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ethyl 2-acetyl-4-(5,6-diethoxy-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butenoate
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ethyl 2-acetyl-4-(5,6-diethoxy-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butenoate
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ethyl 2-acetyl-4-(5,6-diethoxy-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butenoate

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